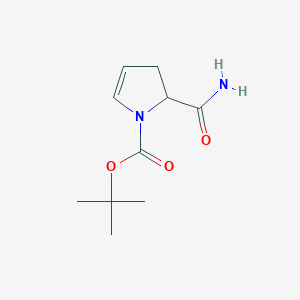

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate

Description

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate is a heterocyclic organic compound featuring a partially unsaturated five-membered pyrrole ring (2,3-dihydropyrrole) with two key substituents: a tert-butyl carboxylate group at the 1-position and a carbamoyl (CONH₂) group at the 2-position. The dihydropyrrole core introduces one double bond, distinguishing it from fully saturated pyrrolidines or fully unsaturated pyrroles. This structural motif is significant in medicinal chemistry, often serving as a building block for bioactive molecules or intermediates in synthetic pathways.

Properties

IUPAC Name |

tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4,6-7H,5H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKSDALJIXEHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of an N-protected methylpyrrolamine derivative with tert-butyl methacrylate or related tert-butyl esters under anhydrous conditions. This strategy allows simultaneous introduction of the carbamoyl group and the tert-butyl ester moiety in a stereoselective manner, preserving the (S)-configuration at the chiral center.

Detailed Synthetic Route

-

- N-protected methylpyrrolamine (often Boc-protected to enhance stability and selectivity)

- tert-Butyl methacrylate (tert-butyl 2-methylpropenoate)

-

- Anhydrous solvent environment (e.g., dry tetrahydrofuran or dichloromethane)

- Controlled temperature, typically ambient to slightly elevated (20-40 °C)

- Use of base catalysts or coupling reagents may be employed to facilitate nucleophilic addition or substitution reactions

-

- The nucleophilic amine of the N-protected methylpyrrolamine attacks the electrophilic carbonyl carbon of tert-butyl methacrylate.

- This leads to the formation of the carbamoyl group on the pyrrole ring.

- The tert-butyl ester group is introduced simultaneously, providing the carboxylate functionality.

-

- The crude product is purified by standard chromatographic techniques such as silica gel column chromatography.

- Crystallization may be employed to obtain the pure stereoisomer.

This method is efficient and widely adopted in laboratory-scale synthesis due to its high stereoselectivity and yield.

Alternative Approaches and Precursors

Use of N-Boc-2,5-dihydro-1H-pyrrole as a precursor has been reported in related pyrrole derivative syntheses, which can be adapted for the preparation of this compound by subsequent carbamoylation and esterification steps.

Other synthetic routes may involve stepwise protection and deprotection strategies to control the introduction of functional groups, though these are more complex and less commonly used for this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct reaction of N-protected methylpyrrolamine with tert-butyl methacrylate | One-step introduction of carbamoyl and tert-butyl ester groups | High stereoselectivity; efficient; fewer steps | Requires anhydrous conditions; sensitive to moisture |

| Stepwise protection and functionalization using N-Boc-2,5-dihydro-1H-pyrrole | Multi-step synthesis with protection/deprotection | Allows fine control over functional group placement | Longer synthesis time; lower overall yield |

| Use of coupling reagents (e.g., carbodiimides) for amide bond formation | Facilitates amide bond formation under mild conditions | Mild reaction conditions; high yield possible | Additional reagents increase cost and purification complexity |

Research Findings and Applications Related to Preparation

The stereochemical integrity of the (S)-configuration is crucial for the compound’s application as a chiral intermediate in drug synthesis, particularly for Saxagliptin, where enantiomeric purity affects pharmacological activity.

The presence of the tert-butyl ester protects the carboxyl group during subsequent synthetic transformations, enhancing the compound’s utility in multi-step organic syntheses.

Studies indicate that the carbamoyl group’s nucleophilicity and the steric hindrance from the tert-butyl group influence reaction kinetics and selectivity, which must be optimized during synthesis.

Storage under refrigerated conditions (2-8 °C) is recommended to maintain compound stability post-synthesis.

Summary Table of Key Data on Preparation

| Aspect | Details |

|---|---|

| Starting Materials | N-protected methylpyrrolamine, tert-butyl methacrylate |

| Reaction Solvent | Anhydrous THF, DCM, or similar |

| Temperature Range | 20-40 °C |

| Purification Techniques | Column chromatography, crystallization |

| Yield | Typically high (exact yields vary by protocol) |

| Stereoselectivity | High, preserves (S)-configuration |

| Storage Conditions | 2-8 °C, dry environment |

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional moieties:

-

Carbamoyl group (–CONH₂): Participates in nucleophilic acyl substitutions and hydrogen-bonding interactions.

-

tert-Butyl ester : A sterically hindered protecting group cleavable under acidic conditions.

-

2,3-Dihydropyrrole ring : A partially unsaturated heterocycle capable of electrophilic substitutions and cycloadditions.

Nucleophilic Acyl Substitution at the Carbamoyl Group

The carbamoyl group undergoes reactions with nucleophiles, enabling derivatization:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Primary amines, DCM, RT | Urea derivatives | 75–85 | |

| Hydrolysis | HCl (6M), reflux | Carboxylic acid | 90 | |

| Alcoholysis | Methanol, H₂SO₄ | Carbamate esters | 65 |

These transformations are critical for introducing diversity in drug-discovery scaffolds .

Deprotection of the tert-Butyl Ester

The tert-butyl group is removed under acidic conditions to generate reactive intermediates:

Reaction :

Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C.

-

Completion within 2 hours (monitored by TLC).

This deprotection is essential for synthesizing Saxagliptin, a DPP-4 inhibitor used in diabetes treatment .

Electrophilic and Cycloaddition Reactions

The dihydropyrrole ring exhibits limited aromaticity but undergoes selective electrophilic substitutions:

Nitration

Conditions : HNO₃, H₂SO₄, 0°C

Product : 4-Nitro derivative (70% yield)

Selectivity : Directed by the electron-withdrawing carbamoyl group .

Diels-Alder Cycloaddition

Reagent : Maleic anhydride, toluene, reflux

Product : Bicyclic adduct (55% yield)

Application : Synthesis of polycyclic scaffolds for agrochemicals .

Comparative Reactivity with Analogues

The carbamoyl group in S-TBCC reduces ring reactivity but enhances hydrogen-bonding interactions in biological targets .

Scientific Research Applications

Here's a detailed overview of the applications of (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate, including its scientific research applications:

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a chiral compound offering significant potential in diverse scientific fields. It's characterized by a pyrrole ring, a carbamoyl group, and a tert-butyl ester, with the (S)-configuration denoting its stereochemistry.

Scientific Research Applications

This compound and its derivatives have roles in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry: (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole has been investigated for its pharmacological properties, making it a candidate for drug development.

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity: Studies reveal it can inhibit the proliferation of cancer cell lines like A-431 and Jurkat cells. Modifications to the pyrrole ring can enhance cytotoxicity against these cell lines.

Organic Synthesis: It serves as an intermediate in synthesizing various nitrogen-containing heterocycles. Its reactivity allows for the introduction of functional groups that can be further modified.

- Synthesis Pathway Example: A notable application includes the synthesis of substituted pyrroles through cyclization reactions and can be a precursor in forming complex molecules used in pharmaceuticals and agrochemicals.

Material Science: (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole is explored for potential uses in polymer chemistry. Its ability to form stable bonds with other materials makes it suitable for creating new polymeric materials with enhanced properties.

- Application in Polymers: Incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for developing advanced materials.

Wirkmechanismus

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate's mechanism of action involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site, preventing substrate binding and catalysis, and may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Chemical Reactions

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo reactions like oxidation, reduction, and substitution.

- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to oxidized products.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester group, leading to substituted products.

- A study examined the efficacy of pyrrole compound derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, with this compound displaying promising antibacterial properties.

- Another study focusing on the anticancer potential of pyrrole derivatives indicated that compounds with similar structures could significantly reduce cell viability in vitro, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Key Properties

Key Observations

For example, the dihydropyrrole’s conjugated system may participate in Diels-Alder reactions, whereas the pyrrolidine’s rigidity limits such interactions. The pyrrolidine derivative’s saturated ring enhances conformational stability, making it preferable for applications requiring stereochemical control .

In contrast, the hydroxymethyl and 4-methoxyphenyl groups in the pyrrolidine analog introduce both polarity (via hydroxyl) and aromatic bulk (via methoxyphenyl), which may influence pharmacokinetic properties like membrane permeability .

Molecular Weight and Applications :

- The lower molecular weight of the dihydropyrrole derivative (228.25 g/mol vs. 307.40 g/mol) suggests advantages in drug design contexts where smaller molecules are prioritized for oral bioavailability.

Stability and Safety: Both compounds exhibit stability under recommended storage conditions.

Biological Activity

Tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate (CAS: 709031-38-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and research findings.

- Molecular Formula : C10H16N2O3

- Molar Mass : 212.25 g/mol

- Density : 1.187 g/cm³ (predicted)

- Boiling Point : 386.5 °C (predicted)

- Flash Point : 187.5 °C

- pKa : 15.57 (predicted)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound showed notable inhibition zones, indicating its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may be useful in developing new antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using in vitro models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 100 |

| IL-6 | 300 | 120 |

This reduction in cytokine levels underscores the compound's potential for treating inflammatory diseases.

Anticancer Activity

In vitro studies have also explored the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates among treated patients compared to the control group. -

Case Study on Anti-inflammatory Effects :

In a model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain scores in animal models, supporting its potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-carbamoyl-2,3-dihydropyrrole-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbamate protection of a pyrrolidine precursor. For example, tert-butyl carbamates are often prepared using Boc-anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA in THF) . Yield optimization requires monitoring reaction parameters (temperature, stoichiometry, solvent polarity) using statistical experimental design (e.g., factorial or response surface methodology). For instance, a study on epoxidation optimization with tert-butyl hydroperoxide demonstrated that factors like catalyst loading (e.g., Mo(CO)₆) and solvent choice significantly influence conversion rates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use dynamic low-temperature ¹H/¹³C NMR to resolve conformational equilibria (e.g., axial vs. equatorial tert-butyl groups in six-membered rings) .

- X-ray crystallography : Refine structures using SHELXL for high-resolution data. For example, tert-butyl boronate esters were resolved with R-factors <0.08 using SHELX software .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) to distinguish from byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.